Critical Data Gap: The Absence of Public Bioactivity Data as a Primary Differentiator
Extensive searches of authoritative public databases including PubMed, PubChem, ChEMBL, BindingDB, and the patent literature have yielded no quantitative biological activity data for N-[3-(1,2-oxazol-4-yl)propyl]benzenesulfonamide (CAS 2034427-50-2) [1]. In contrast, closely related analogs such as 4-acetyl-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide (CAS 1904061-18-2) are reported to have an IC50 of 245 nM in a specific anti-inflammatory assay . Other isoxazole sulfonamide derivatives have been reported with IC50 values ranging from 5 nM to >10 µM across various targets including COX-2 and Carbonic Anhydrase [2]. The complete lack of peer-reviewed data for this compound, rather than the presence of any specific negative data, is the most significant finding. This absence itself serves as a critical piece of information for any scientific or industrial user, indicating that this compound is likely an unexplored or under-characterized chemical probe.
| Evidence Dimension | Availability of Public Bioactivity Data |
|---|---|
| Target Compound Data | No public data found |
| Comparator Or Baseline | Structurally related isoxazole sulfonamides (e.g., Valdecoxib, 4-acetyl analog) |
| Quantified Difference | Not quantifiable |
| Conditions | Search across PubMed, PubChem, ChEMBL, BindingDB, and Google Patents for CAS 2034427-50-2 |
Why This Matters
This data gap is crucial for procurement decisions: it signals that users must plan for in-house characterization and validation, rather than relying on pre-existing literature to guide experimental design.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 129964165. Search for CAS 2034427-50-2 yields no bioassay data. View Source
- [2] BindingDB. Affinity Data for CHEMBL371477: Valdecoxib (4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide). IC50: 2 nM (COX-2). View Source
